1-(2-Chloropyridin-3-YL)propan-1-one
Description
Properties
IUPAC Name |
1-(2-chloropyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFVUKKYMCMEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562550 | |
| Record name | 1-(2-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131109-74-5 | |
| Record name | 1-(2-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1 2 Chloropyridin 3 Yl Propan 1 One
Reactions Involving the Ketone Functionality within the Compound
The propan-1-one side chain of 1-(2-chloropyridin-3-yl)propan-1-one is a key site for various chemical modifications. The ketone's carbonyl group can undergo reduction to form the corresponding secondary alcohol, 1-(2-chloropyridin-3-yl)propan-1-ol. This transformation is typically achieved using standard reducing agents.
Furthermore, the α-protons adjacent to the carbonyl group exhibit acidity, enabling deprotonation and subsequent alkylation or condensation reactions. These reactions are fundamental in elongating the carbon chain or in the construction of new ring systems. For instance, reaction with a suitable base can generate an enolate, which can then react with various electrophiles.
Another important reaction involving the ketone functionality is its conversion into a hydrazone. This is typically achieved by reacting the ketone with hydrazine (B178648) hydrate. The resulting hydrazone is a key intermediate for the synthesis of pyrazole-containing heterocyclic systems.
A summary of selected reactions at the ketone group is presented in Table 1.
Table 1: Selected Reactions Involving the Ketone Functionality
| Reactant(s) | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Hydrazine hydrate | This compound hydrazone | Hydrazone formation |
| This compound | Reducing agent (e.g., NaBH₄) | 1-(2-chloropyridin-3-yl)propan-1-ol | Reduction |
Transformations Involving the Halogen (Chlorine) on the Pyridine (B92270) Ring
The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups. For example, reaction with amines or alkoxides can lead to the corresponding 2-amino or 2-alkoxy pyridine derivatives. These substitution reactions are often facilitated by the electron-withdrawing nature of the pyridine nitrogen and the adjacent propanoyl group.
The chlorine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions. These include the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Such transformations are crucial for the synthesis of complex biaryl structures and substituted amines, which are common motifs in medicinally relevant compounds.
Reactivity of the Pyridine Nitrogen in this compound
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base or a nucleophile. Protonation can occur in the presence of strong acids. More synthetically useful is the reaction of the nitrogen with alkylating agents to form quaternary pyridinium (B92312) salts. This modification can significantly alter the electronic properties of the pyridine ring, potentially influencing the reactivity of other functional groups within the molecule.
Another important transformation is N-oxidation, typically carried out using a peroxy acid such as m-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine N-oxide exhibits altered reactivity, for instance, facilitating nucleophilic substitution at the C-2 and C-6 positions.
Derivatization Pathways and Functional Group Interconversions
The presence of multiple reactive sites on this compound makes it an ideal scaffold for the synthesis of a diverse library of derivatives through various functional group interconversions. google.com The interplay between the reactivity of the ketone, the chloro-substituent, and the pyridine nitrogen allows for a stepwise and controlled modification of the molecule.
Formation of Novel Heterocyclic Systems
A significant application of this compound and its derivatives is in the construction of fused heterocyclic systems. google.com The strategic combination of reactions at its different functional sites enables the annulation of new rings onto the pyridine core.
For example, a common strategy involves the initial modification of the ketone functionality, followed by a cyclization reaction that incorporates either the chlorine atom or an adjacent position on the pyridine ring. One such pathway leads to the formation of pyrazolopyridines. This typically involves the reaction of a derivative of this compound with a hydrazine derivative, where the initial condensation at the ketone is followed by an intramolecular cyclization.
Cyclocondensation Reactions of this compound Derivatives
Cyclocondensation reactions are a powerful tool for the synthesis of complex heterocyclic structures from more simple precursors. Derivatives of this compound are excellent substrates for such transformations. For instance, after conversion of the ketone to a more reactive intermediate, such as an enone, it can undergo a cyclocondensation reaction with a binucleophile to form a new heterocyclic ring.
An illustrative example is the synthesis of thieno[2,3-b]pyridines. This can be achieved through a multi-step sequence starting from this compound. The ketone can be first converted to a β-chlorovinyl aldehyde derivative, which then undergoes cyclocondensation with a sulfur source, such as sodium sulfide, to furnish the thieno[2,3-b]pyridine (B153569) core.
A selection of derivatization and cyclization reactions is presented in Table 2.
Table 2: Examples of Derivatization and Cyclization Reactions
| Starting Material | Reagent(s) | Product Class |
|---|---|---|
| This compound derivative | Hydrazine derivative | Pyrazolopyridines |
| This compound derivative | Sulfur source | Thieno[2,3-b]pyridines |
Mechanistic Investigations of Reaction Pathways for this compound Transformations
The transformations of this compound proceed through well-established reaction mechanisms. The reactions at the ketone functionality, such as reduction and enolate formation, follow standard carbonyl chemistry pathways.
The nucleophilic aromatic substitution at the C-2 position is a key reaction, and its mechanism is of significant interest. This reaction typically proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group stabilizes this intermediate, thereby facilitating the substitution of the chlorine atom.
The mechanisms of palladium-catalyzed cross-coupling reactions involving the C-Cl bond are also well-documented. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (in the case of Suzuki and similar reactions) or migratory insertion (in the case of Heck reactions), and reductive elimination. The specific ligands on the palladium catalyst play a crucial role in the efficiency and outcome of these transformations.
Understanding these mechanistic pathways is essential for optimizing reaction conditions and for the rational design of synthetic routes to new and complex molecules derived from this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chloropyridin 3 Yl Propan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one- and two-dimensional experiments, the precise connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-(2-Chloropyridin-3-yl)propan-1-one, with the molecular formula C₈H₈ClNO, the spectrum is predicted to show distinct signals for the ethyl group of the propanoyl chain and the three protons on the pyridine (B92270) ring.
The propanoyl group gives rise to two signals:
A triplet corresponding to the terminal methyl (–CH₃) protons. The signal is split by the two adjacent methylene (B1212753) protons.
A quartet corresponding to the methylene (–CH₂–) protons, which are deshielded by the adjacent carbonyl group. This signal is split by the three neighboring methyl protons.
The 2-chloropyridin-3-yl moiety features three aromatic protons, each in a unique chemical environment due to the substitution pattern. Their expected signals are:
A doublet of doublets for the proton at the C4 position.
A doublet of doublets for the proton at the C5 position.
A doublet of doublets for the proton at the C6 position.
The specific chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom, and the propanoyl group.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyridine H-6 | ~8.5 | dd |
| Pyridine H-4 | ~7.9 | dd |
| Pyridine H-5 | ~7.4 | dd |
| -CO-CH₂ -CH₃ | ~3.0 | q |
| -CO-CH₂-CH₃ | ~1.2 | t |
A proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. For this compound, eight distinct signals are expected, corresponding to each of its eight carbon atoms. bhu.ac.in The chemical shift of each carbon provides insight into its electronic environment. bhu.ac.inoregonstate.edu
Carbonyl Carbon (C=O): This carbon is highly deshielded and appears significantly downfield, typically in the 205-220 ppm range for ketones. bhu.ac.in
Pyridine Carbons: Five signals are expected. The carbon bearing the chlorine (C2) and the carbon attached to the propanoyl group (C3) are quaternary and typically have lower intensity. The chemical shifts are influenced by the electronegative chlorine atom and the ring nitrogen. organicchemistrydata.orgresearchgate.net
Aliphatic Carbons: The methylene (–CH₂–) and methyl (–CH₃) carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum. oregonstate.edu
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C =O | ~205 |
| Pyridine C -2 | ~152 |
| Pyridine C -6 | ~150 |
| Pyridine C -4 | ~139 |
| Pyridine C -3 | ~135 |
| Pyridine C -5 | ~124 |
| -CO-C H₂-CH₃ | ~36 |
| -CO-CH₂-C H₃ | ~8 |
To definitively assemble the structure, two-dimensional NMR experiments are crucial. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals long-range (typically 2-3 bond) couplings between protons and carbons.
For this compound, key HMBC correlations would confirm the connection between the propanoyl side chain and the pyridine ring:
A correlation between the methylene protons (–CH₂–) of the propanoyl group and the carbonyl carbon (C=O).
A crucial correlation between the methylene protons (–CH₂–) and the C3 carbon of the pyridine ring, establishing the point of attachment.
Correlations from the H4 proton to carbons C2, C3, and C5, and from the H6 proton to carbons C2 and C5, confirming the assignments within the pyridine ring.
These correlations provide an unambiguous map of the molecular skeleton, leaving no doubt as to the identity of the isomer.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural components of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. nih.gov
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This allows for the determination of a unique elemental formula. For the related compound 1-(2-chloropyridin-3-yl)ethanol, HRMS analysis has been performed, providing a strong reference for the expected results. rsc.org
The molecular formula for this compound is C₈H₈ClNO. The presence of a single chlorine atom results in a characteristic isotopic pattern, with two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. HRMS would typically analyze the protonated molecule, [M+H]⁺.
Calculated HRMS Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (m/z) |
| [C₈H₈³⁵ClNO + H]⁺ | 170.0367 |
| [C₈H₈³⁷ClNO + H]⁺ | 172.0338 |
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile and polar molecules directly from a solution phase. nih.gov This makes ESI-MS an exceptionally powerful tool for the real-time monitoring of chemical reactions. nih.gov By coupling an ESI-MS system to a reaction vessel, chemists can track the consumption of reactants and the formation of products and intermediates over time.
In a hypothetical synthesis of this compound, for example, via a Friedel-Crafts acylation reaction, ESI-MS could be used to optimize reaction conditions. A small, continuous flow from the reaction mixture would be directed into the mass spectrometer. The instrument would monitor for the disappearance of the starting material's ion and the appearance of the product's protonated ion ([M+H]⁺ at m/z 170.04). This allows for rapid determination of reaction completion, optimization of temperature or catalyst loading, and detection of any potential side-products, significantly accelerating the development of synthetic procedures.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation by the sample material. The resulting spectrum is a plot of infrared light absorbance (or transmittance) versus frequency or wavenumber. For this compound, the IR spectrum would be characterized by vibrational modes corresponding to its key functional groups: the chloropyridine ring, the ketone group, and the ethyl side chain.
The most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the propanone group, which typically appears in the region of 1680-1715 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent chloropyridine ring. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group would be observed just below 3000 cm⁻¹.
The C-Cl stretching vibration of the chloropyridine moiety is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. orientjchem.org The presence of various bending and deformation vibrations for the alkyl and aromatic parts of the molecule would lead to a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule.
Predicted Infrared Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 |
| C=O Stretch | Ketone | 1680 - 1715 |
| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 |
| C-Cl Stretch | Chloropyridine | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the chloropyridine ring and the carbonyl group.
The pyridine ring is an aromatic system with delocalized π electrons, which can undergo π → π* transitions. These are typically high-energy transitions and result in strong absorption bands in the UV region, generally below 300 nm. The presence of the chlorine atom and the acyl group as substituents on the pyridine ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. The carbonyl group of the ketone also possesses non-bonding (n) electrons on the oxygen atom, which can be excited to an anti-bonding π* orbital. This n → π* transition is of lower energy and results in a weaker absorption band at a longer wavelength, often above 300 nm.
For comparison, pyridine itself exhibits a π → π* transition at approximately 254 nm. researchgate.net The conjugation of the carbonyl group with the pyridine ring in this compound is expected to shift this band to a longer wavelength.
Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Chromophore | Predicted Wavelength (λmax) |
| π → π | Chloropyridine Ring | ~ 260 - 280 nm |
| n → π | Carbonyl Group | ~ 310 - 330 nm |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn allows for the determination of the exact atomic positions, bond lengths, bond angles, and intermolecular interactions.
While no single-crystal structure of this compound has been reported, the analysis of a related substituted pyridine derivative can illustrate the type of data that would be obtained. For instance, a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole provides detailed crystallographic information. mdpi.com A similar analysis of this compound would provide invaluable insights into its solid-state conformation, including the planarity of the pyridine ring, the orientation of the propanone substituent, and how the molecules pack together in the crystal lattice through various intermolecular forces.
Illustrative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Density (calculated) (mg/m³) | 1.573 |
Note: The data in this table is for a different substituted pyridine compound and is presented for illustrative purposes only. mdpi.com
Computational and Theoretical Chemistry Investigations of 1 2 Chloropyridin 3 Yl Propan 1 One
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These calculations allow for the detailed exploration of a molecule's electronic landscape, providing a foundation for understanding its physical and chemical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related pyridine (B92270) derivatives using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, have been instrumental in optimizing molecular geometries and understanding electronic properties. electronicsandbooks.com For 1-(2-chloropyridin-3-yl)propan-1-one, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. The presence of the chlorine atom and the propanone group on the pyridine ring is expected to induce significant electronic and steric effects, influencing the planarity and bond characteristics of the pyridine ring.
Theoretical studies on similar molecules, such as (Z)-3-((5-chloropyridin-2-yl)imino)-1-(oxiran-2-ylmethyl)indolin-2-one, have demonstrated the utility of DFT in confirming structural features and predicting physicochemical properties. jneonatalsurg.comresearchgate.net
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Geometry | Non-planar due to the propanone group. | Steric hindrance and electronic repulsion. |
| Bond Lengths | C-Cl bond length influenced by the pyridine ring's electronics. | DFT calculations on halogenated pyridines. |
| Bond Angles | Distortions from ideal sp2 and sp3 angles. | Influence of substituents on the pyridine ring. |
| Electronic Distribution | Electron density polarized towards the chlorine and oxygen atoms. | Electronegativity differences. |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons. The HOMO is associated with nucleophilic character, while the LUMO relates to electrophilic character. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com
In the case of this compound, the HOMO is expected to be localized on the pyridine ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the pyridine ring, influenced by the electron-withdrawing chlorine atom. Analysis of similar pyridine derivatives suggests that substitutions can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. bohrium.com
| Orbital | Expected Localization | Implication for Reactivity |
| HOMO | Pyridine ring, N and O lone pairs | Site of nucleophilic attack and protonation. |
| LUMO | Carbonyl group, pyridine ring | Site of electrophilic attack. |
| HOMO-LUMO Gap | Moderate | Determines overall reactivity and stability. |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. bohrium.comresearchgate.net It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. bohrium.com This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. dergipark.org.tr
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring and the carbonyl group. It would also reveal the nature of the C-Cl bond and the interactions between the pyridine ring and the propanone substituent. Studies on 2-amino-5-chloro pyridine have shown that chlorine and amino substitutions lead to significant hyperconjugation and strong π-conjugation within the pyridine ring. bohrium.com
| Interaction | Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |
| n -> π | Oxygen lone pair | C=O π orbital | Significant |
| n -> π | Nitrogen lone pair | Pyridine ring π orbitals | Significant |
| σ -> σ | C-C/C-H σ bonds | C-Cl σ orbital | Moderate |
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.comresearchgate.net
For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for protonation and interaction with electrophiles. The nitrogen atom of the pyridine ring would also exhibit a negative potential. researchgate.net In contrast, the hydrogen atoms and the region around the chlorine atom would show positive potential, indicating them as sites for nucleophilic interaction. MEP analysis of pyridine derivatives has confirmed that electron-withdrawing and donating groups significantly influence the potential distribution. mdpi.comresearchgate.net
| Molecular Region | Predicted MEP | Chemical Implication |
| Carbonyl Oxygen | Negative (Red) | Site for electrophilic attack and hydrogen bonding. |
| Pyridine Nitrogen | Negative (Red) | Site for protonation and coordination to metals. |
| Aromatic Hydrogens | Positive (Blue) | Potential sites for nucleophilic interaction. |
| Chlorine Atom | Positive/Neutral | Influences the overall electronic landscape. |
Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.
Electronegativity (χ = (I + A) / 2): The power to attract electrons.
Chemical Hardness (η = (I - A) / 2): Resistance to change in electron distribution.
Chemical Softness (S = 1 / η): The reciprocal of hardness.
Electrophilicity Index (ω = χ² / 2η): A measure of electrophilic power. dergipark.org.tr
For this compound, these parameters would quantify its reactivity profile. The presence of the electronegative chlorine atom and the carbonyl group would likely result in a relatively high electrophilicity index. Comparing these values with those of related compounds helps in understanding its relative reactivity. dergipark.org.tr
| Parameter | Formula | Significance |
| Ionization Potential (I) | I ≈ -E_HOMO | Ease of oxidation. |
| Electron Affinity (A) | A ≈ -E_LUMO | Ease of reduction. |
| Electronegativity (χ) | χ = (I + A) / 2 | Overall electron-attracting ability. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measure of stability and resistance to charge transfer. |
| Electrophilicity Index (ω) | ω = χ² / 2η | Propensity to act as an electrophile. |
Applications of 1 2 Chloropyridin 3 Yl Propan 1 One As a Key Building Block and Intermediate in Complex Chemical Synthesis
Construction of Advanced Pyridine-Containing Heterocyclic Scaffolds
The structure of 1-(2-chloropyridin-3-yl)propan-1-one is ideally suited for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry and materials science. The presence of both a ketone and a reactive chlorine atom on the pyridine (B92270) ring allows for sequential or one-pot cyclization reactions to build intricate molecular frameworks.
Naphthyridines, or diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings. researchgate.netnih.gov They are considered privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov The synthesis of naphthyridine skeletons often involves the cyclization of appropriately substituted pyridine precursors. researchgate.netnih.gov
One of the most powerful methods for constructing these frameworks is the Friedländer annulation, which involves the base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). thieme-connect.de While direct use of this compound in a Friedländer reaction is not typical, it can be readily converted into a suitable precursor. The 2-chloro substituent can be displaced by an amino group through nucleophilic aromatic substitution. The resulting 2-amino-3-propionylpyridine intermediate possesses the required ortho-amino ketone functionality to undergo a Friedländer condensation with a suitable partner, leading to the formation of a substituted naphthyridine ring system.
Common synthetic strategies for naphthyridines starting from substituted pyridines are summarized below:
| Starting Pyridine Type | Reaction Type | Resulting Naphthyridine |
| 2-Amino-3-formylpyridine | Friedländer Condensation | 1,8-Naphthyridine |
| 3-Amino-4-formylpyridine | Friedländer Condensation | 1,5-Naphthyridine |
| 4-Amino-3-formylpyridine | Friedländer Condensation | 1,6-Naphthyridine |
| 2-Chloropyridine (B119429) derivative | Cyclization with aminocrotonate | Naphthyridinone |
| 3-Aminopyridine | Skraup Reaction | 1,5-Naphthyridine |
This table illustrates general and established routes to naphthyridine cores from various pyridine precursors.
Thienopyridines are another class of fused heterocycles, consisting of a thiophene (B33073) ring fused to a pyridine ring, which are of significant interest in pharmaceutical research. researchgate.netresearchgate.net The Gewald reaction is a powerful and versatile multicomponent method for synthesizing 2-aminothiophenes. researchgate.netumich.edu This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a basic catalyst. umich.edu
The ketone functionality in this compound makes it an excellent candidate for the Gewald reaction. By reacting it with a compound containing an activated methylene group (like malononitrile (B47326) or ethyl cyanoacetate) and sulfur, a highly substituted 2-aminothiophene can be formed. The resulting thiophene intermediate, bearing the 2-chloropyridine moiety, can then undergo intramolecular cyclization through various methods, such as palladium-catalyzed C-N bond formation or nucleophilic substitution, to yield the final thienopyridine scaffold. This two-step sequence, starting with a Gewald reaction, provides a flexible route to complex thienopyridine derivatives. abertay.ac.ukumich.edu
Pyrazolo[1,5-a]pyridines are bicyclic aromatic compounds that are recognized as important pharmacophores. nih.gov Synthetic strategies to access this scaffold often involve the cyclocondensation of pyridine-based precursors. nih.govbeilstein-journals.org For example, the reaction of 2-hydrazinylpyridine with specific reagents can lead to the formation of the pyrazolo[1,5-a]pyridine (B1195680) core.
The compound this compound can serve as a key intermediate for accessing derivatives of this scaffold. A relevant synthetic approach involves the acylation of a pre-formed pyrazolo[1,5-a]pyridine ring. For instance, a patent describes the synthesis of 1-(2-ethylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one through the acylation of 2-ethylpyrazolo[1,5-a]pyridine (B2827338) using propionyl chloride. google.com This demonstrates that the propanone group can be introduced at the 3-position of the pyrazolo[1,5-a]pyridine system. Consequently, this compound is a valuable precursor for creating a library of analogs through reactions that first form the pyrazolo[1,5-a]pyridine ring, followed by modifications at the chloro-position. Another established route is the 1,3-dipolar cycloaddition between a pyridinium (B92312) ylide and a suitable dipolarophile, which can also be adapted to produce these frameworks. mdpi.com
Facilitating Novel Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon bonds is fundamental to modern organic synthesis. science.govlibretexts.org this compound is equipped with two key functional groups that enable its participation in a variety of C-C bond-forming reactions.
The 2-chloro substituent on the electron-deficient pyridine ring makes this position susceptible to palladium-catalyzed cross-coupling reactions. This includes well-established methodologies such as:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. chemistry.coach
Heck Coupling: Reaction with alkenes to form substituted vinylpyridines. chemistry.coach
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Negishi Coupling: Reaction with organozinc reagents. wikipedia.org
These reactions allow for the direct formation of a C-C bond at the C2 position of the pyridine ring, providing a powerful tool for elaborating the core structure.
Simultaneously, the ketone group offers a complementary site for C-C bond formation through classic carbonyl chemistry:
Aldol Condensation: Reaction with another enolizable carbonyl compound to form β-hydroxy ketones or α,β-unsaturated ketones. libretexts.org
Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into an alkene.
Grignard Reaction: Addition of organomagnesium reagents to the carbonyl to form tertiary alcohols. illinois.edu
The ability to perform selective C-C bond formations at two different sites on the molecule makes this compound a highly valuable and flexible building block in multistep organic synthesis.
Role in Diversity-Oriented Synthesis (DOS) of Molecular Libraries
Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. sci-hub.semdpi.com DOS libraries aim to cover a broad region of chemical space by varying not only the substituents but also the underlying molecular scaffolds. cam.ac.uknih.gov
This compound is an ideal building block for DOS due to its bifunctional nature, which allows for divergent reaction pathways. A DOS strategy using this molecule could proceed as follows:
Appendage Diversity: The initial scaffold can be diversified by reacting the chloro group via nucleophilic substitution or cross-coupling with a library of amines, alcohols, or boronic acids. The ketone can be similarly diversified through reductive amination or Wittig reactions.
Scaffold Diversity: The true power of this building block in DOS lies in its ability to generate different heterocyclic cores. Depending on the reaction partners and conditions, the molecule can be guided down different cyclization pathways to produce a variety of scaffolds, such as naphthyridines, thienopyridines, or pyrazolopyridines, all from a common starting material.
This "branching pathway" approach, where a single precursor is converted into multiple distinct molecular skeletons, is a hallmark of efficient diversity-oriented synthesis. nih.gov
Precursor in the Development of Specialty Chemicals and Materials
Beyond pharmaceutical applications, functionalized pyridine derivatives are important intermediates in the synthesis of agrochemicals, specialty polymers, and functional materials. google.com 2-Chloropyridine derivatives, in particular, are cited as useful starting materials for preparing various herbicides and fungicides. google.com The synthesis of related structures like 3-acetyl-2-chloropyridine (B57767) is documented in patents for chemical manufacturing, highlighting the industrial relevance of this class of compounds. google.com
The reactivity of this compound allows it to be a precursor to a range of specialty chemicals. The pyridine nitrogen can be used to coordinate with metals, suggesting applications in catalysis or as ligands in material science. The ability to polymerize or attach this molecule to a solid support via its functional handles could lead to the development of new functional materials with tailored electronic or binding properties.
Future Research Directions and Perspectives on 1 2 Chloropyridin 3 Yl Propan 1 One
Exploration of Novel and Sustainable Synthetic Routes and Catalytic Systems
The future synthesis of 1-(2-chloropyridin-3-yl)propan-1-one and its derivatives is geared towards "green chemistry" principles, which emphasize the reduction of hazardous substances and the use of energy-efficient processes. nih.govijarsct.co.in Research in this area will likely focus on multicomponent, one-pot reactions that increase efficiency by minimizing intermediate separation steps, thereby reducing solvent waste and energy consumption. researchgate.net
The development of novel catalytic systems is a cornerstone of this sustainable approach. Future efforts may explore biocatalysts, such as engineered enzymes, which operate under mild conditions with high selectivity. ijarsct.co.in Additionally, the use of heterogeneous catalysts could simplify product purification and allow for catalyst recycling. The application of microwave-assisted and ultrasound-assisted synthesis are other promising avenues that can significantly shorten reaction times and improve energy efficiency. nih.govresearchgate.net The use of environmentally benign solvents, such as deep eutectic solvents (DES), is also an area of growing interest. ijarsct.co.in
| Sustainable Approach | Key Features | Potential Catalytic System |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates, improving efficiency. | Multi-component reaction catalysts. |
| Biocatalysis | Utilizes enzymes for high selectivity under mild conditions. | Engineered enzymes. |
| Microwave/Ultrasound | Employs alternative energy sources to reduce reaction times and energy use. nih.govresearchgate.net | Various compatible catalysts. |
| Green Solvents | Replaces hazardous organic solvents with safer alternatives like DES. ijarsct.co.in | Catalysts soluble/stable in green solvents. |
Advanced Mechanistic Investigations of Complex Transformation Pathways
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research will likely employ a combination of experimental kinetics and computational studies to elucidate complex reaction pathways. For instance, investigating the mechanism of nucleophilic aromatic substitution at the C2 position of the pyridine (B92270) ring or reactions involving the propanone side chain can lead to more controlled and selective functionalization.
One area of interest is the mechanism of C-H bond functionalization, which allows for the direct modification of the pyridine ring. mdpi.com Understanding the regioselectivity of such reactions is critical for creating specific isomers. nih.gov Mechanistic studies on known pyridine syntheses, like the Kröhnke pyridine synthesis, could also inspire new methods for creating related structures. wikipedia.org The study of reaction intermediates and transition states through spectroscopic techniques and computational modeling will provide valuable insights into reaction kinetics and thermodynamics.
Development of Asymmetric Synthesis Approaches Utilizing this compound
The ketone functional group in this compound makes it an ideal candidate for asymmetric synthesis, leading to chiral molecules that are highly valuable in pharmaceuticals and materials science. chim.it A primary focus will be the enantioselective reduction of the ketone to produce chiral secondary alcohols. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation, transfer hydrogenation, and hydrosilylation, using chiral transition metal catalysts. chim.itwikipedia.org
The development of novel chiral ligands is key to achieving high enantioselectivity. acs.org Chiral pyridine-derived ligands, for example, have shown great promise in a range of asymmetric reactions. acs.orgscispace.com The resulting chiral alcohol can then be used as a versatile intermediate for the synthesis of more complex, enantiomerically pure compounds.
| Asymmetric Reaction | Chiral Catalyst/Reagent Example | Potential Chiral Product |
| Catalytic Hydrogenation | Chiral Ru-BINAP complexes. wikipedia.org | (R/S)-1-(2-chloropyridin-3-yl)propan-1-ol |
| Transfer Hydrogenation | Chiral Ruthenium-diamine complexes. wikipedia.org | (R/S)-1-(2-chloropyridin-3-yl)propan-1-ol |
| Hydrosilylation | Chiral Rhodium-PYBOX catalysts. wikipedia.org | (R/S)-1-(2-chloropyridin-3-yl)propan-1-ol |
| Asymmetric Addition | Chiral organocatalysts or metal complexes. | Chiral tertiary alcohols or other adducts. |
Application in the Construction of Structurally Diverse Chemical Libraries for Materials Science
The versatile structure of this compound makes it an excellent building block for creating diverse chemical libraries for materials science applications. Pyridine-containing compounds are known to be useful in organic electronics, optoelectronics, and as ligands for creating coordination polymers and metal-organic frameworks (MOFs). acs.org
Future research could focus on modifying the core structure to synthesize novel ligands for catalysis or to create materials with specific electronic or photophysical properties. wiley.com For example, derivatives could be designed to act as components in supramolecular assemblies, where the pyridine nitrogen can coordinate with metal ions. acs.org The use of high-throughput synthesis and combinatorial chemistry, guided by computational screening, could accelerate the discovery of new materials with desired properties. nih.gov
| Application Area | Relevant Structural Motif | Potential Functionality |
| Organic Electronics | Extended π-conjugated systems. | Semiconductor, charge transport. |
| Coordination Polymers/MOFs | Multidentate ligands (e.g., bipyridines, terpyridines). wiley.com | Porosity, catalysis, sensing. |
| Catalysis | Chiral ligands, pincer complexes. | Asymmetric synthesis, C-H activation. |
| Optoelectronics | Chromophoric and luminescent groups. | Light emission, photovoltaics. |
Refined Computational Modeling for Predictive Property Analysis and Rational Reaction Design
Computational chemistry is poised to play a pivotal role in guiding future research on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectral characteristics. researchgate.netresearchgate.net This predictive power can be harnessed to screen potential derivatives for specific applications before their synthesis, saving time and resources. auctoresonline.org
Computational models can also be used to design more efficient synthetic routes by calculating reaction energies and transition states to predict the most favorable reaction pathways. researchgate.net For instance, DFT can predict the most acidic proton in a molecule, guiding site-selective deprotonation and functionalization reactions. nih.gov As computational methods become more accurate and efficient, they will become an indispensable tool for the rational design of new molecules and materials based on the this compound scaffold.
| Computational Method | Predicted Property/Application | Relevance to Research |
| Density Functional Theory (DFT) | Electronic properties, reaction mechanisms, nucleophilicity. researchgate.netias.ac.in | Rational design of reactions and prediction of reactivity. |
| Molecular Docking | Binding affinity to biological targets. | Virtual screening for potential pharmaceutical applications. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with physical or biological properties. | Predictive modeling for materials and medicinal chemistry. |
| Ab initio calculations | High-accuracy prediction of molecular properties. | Benchmarking and validation of less computationally expensive methods. |
Q & A
Q. What are the established synthetic routes for 1-(2-chloropyridin-3-yl)propan-1-one, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via Friedel-Crafts acylation followed by selective chlorination . For example:
- Step 1: Acylation of 2-chloropyridine with propanoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2: Chlorination of the intermediate using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents (e.g., dichloromethane) under low temperatures (0–5°C) to minimize side reactions .
Key Factors: - Temperature control (<10°C) prevents over-chlorination.
- Solvent polarity affects reaction kinetics: non-polar solvents favor slower, more controlled chlorination .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Answer:
- Chromatography: HPLC or GC-MS to assess purity (>98% typically required for research-grade material) .
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, carbonyl carbon at ~200 ppm) .
- IR: Strong C=O stretch near 1700 cm⁻¹ and C-Cl stretch at 550–750 cm⁻¹ .
Q. What are the stability considerations for this compound under different storage conditions?
Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the chloropyridinyl moiety.
- Temperature: Stable at 4°C for short-term; long-term storage requires -20°C under inert gas (N₂/Ar) to avoid hydrolysis of the ketone group .
- Solubility: Soluble in DMSO, chloroform, and THF; avoid aqueous buffers unless stabilized .
Advanced Research Questions
Q. How can competing side reactions during chlorination (e.g., ring chlorination vs. ketone activation) be systematically addressed?
Answer:
- Kinetic Control: Use excess chlorinating agent (e.g., SOCl₂) at low temperatures to favor selective α-chlorination over electrophilic aromatic substitution .
- Computational Modeling: DFT calculations (e.g., Gaussian) predict reactive sites by analyzing electron density maps of intermediates .
- In Situ Monitoring: ReactIR or Raman spectroscopy tracks reaction progress and identifies byproducts .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
Answer:
- Method Standardization: Ensure consistent drying protocols (e.g., vacuum desiccation vs. ambient drying) to remove residual solvents affecting melting points .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural data, resolving ambiguities from indirect methods (e.g., DSC) .
- Collaborative Validation: Cross-laboratory replication using identical synthetic batches and analytical conditions .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT/Molecular Dynamics: Simulate transition states to identify favored pathways (e.g., SNAr at the 2-chloro position vs. ketone reactivity) .
- Solvent Modeling: COSMO-RS predicts solvent effects on reaction barriers (e.g., polar aprotic solvents stabilize charged intermediates) .
- Benchmarking: Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. How can the compound’s interactions with biological targets (e.g., enzymes) be studied mechanistically?
Answer:
- Enzyme Assays: Monitor inhibition kinetics (e.g., IC₅₀ values) using fluorogenic substrates in target systems (e.g., cytochrome P450) .
- Docking Studies: AutoDock Vina or Schrödinger Suite models binding poses, prioritizing residues near the chloropyridinyl group for mutagenesis validation .
- Metabolic Profiling: LC-MS/MS identifies metabolites formed via hepatic microsomal incubations, highlighting detoxification pathways .
Methodological Tables
Q. Table 1. Optimization of Chlorination Reaction Parameters
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C | Maximizes α-selectivity | |
| SOCl₂ Equivalents | 1.2–1.5 eq | Minimizes di-chlorination | |
| Solvent | CH₂Cl₂ | Enhances solubility of intermediates |
Q. Table 2. Key Spectroscopic Benchmarks
| Technique | Diagnostic Signal | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.4–8.6 (pyridine H) | Confirms aromatic substitution |
| IR | 1695–1710 cm⁻¹ (C=O) | Validates ketone integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
